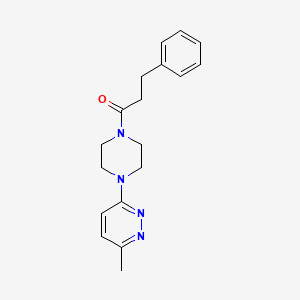
2-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethoxy)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethoxy)ethan-1-ol is a chemical compound with the molecular formula C13H21N3O2 and a molecular weight of 251.33 g/mol . This compound features a piperazine ring substituted with a pyridine group and an ethoxyethanol chain, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethoxy)ethan-1-ol typically involves the reaction of 4-(pyridin-2-yl)piperazine with ethylene oxide under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors may also be employed to ensure consistent product quality and to facilitate large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethoxy)ethan-1-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The pyridine group can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(Piperazin-1-yl)ethoxy)ethanol: This compound lacks the pyridine group, making it less versatile in certain applications.
2-(4-(2-Aminoethyl)piperazin-1-yl)ethanol: This compound has an additional amino group, which can alter its reactivity and biological activity.
Uniqueness
The presence of both the pyridine and piperazine moieties in 2-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethoxy)ethan-1-ol makes it unique, providing a balance of hydrophilic and hydrophobic properties. This enhances its solubility and reactivity, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C13H21N3O2 |
|---|---|
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
2-[2-(4-pyridin-2-ylpiperazin-1-yl)ethoxy]ethanol |
InChI |
InChI=1S/C13H21N3O2/c17-10-12-18-11-9-15-5-7-16(8-6-15)13-3-1-2-4-14-13/h1-4,17H,5-12H2 |
InChI-Schlüssel |
GGICOFBWFASVNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCOCCO)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[3-(difluoromethyl)-5,6-dihydro-2(4H)-cyclopentapyrazolyl]-4-thiazolecarboxylate](/img/structure/B14131497.png)

![2-(2,4-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14131503.png)

![2-{[2-Chloro-5-(methoxy)-4-pyrimidinyl]amino}benzamide](/img/structure/B14131510.png)
![5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14131512.png)


![2-Diazonio-5-[4-[2,3,4-tris[(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy]benzoyl]phenoxy]sulfonylnaphthalen-1-olate](/img/structure/B14131522.png)
![1-(2-bromophenyl)-6-chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1H-benzo[d]azepine](/img/structure/B14131532.png)

![N-({(5S)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)(2-~13~C,~2~H_3_)acetamide](/img/structure/B14131540.png)
![3-Methyl-2-[(propylsulfonyl)amino]butanoic acid](/img/structure/B14131543.png)
![5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14131560.png)
